(2-Fluoro-4,6-dimethylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEMQPHLTXHHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595030 | |
| Record name | (2-Fluoro-4,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-36-7 | |
| Record name | 2-Fluoro-4,6-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252004-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-4,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4,6-dimethylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Fluoro 4,6 Dimethylphenyl Methanol
Conventional Reaction Pathways
Conventional synthetic routes to (2-Fluoro-4,6-dimethylphenyl)methanol typically rely on well-established named reactions and functional group transformations. These pathways often begin with commercially available substituted benzenes and proceed through multi-step sequences.
Halomethylation of Fluorinated Aromatic Precursors
One classic approach to introducing a hydroxymethyl group onto an aromatic ring is through a two-step process involving initial halomethylation followed by hydrolysis. The Blanc chloromethylation is a well-known example of such a reaction. wikipedia.orgambeed.com In the context of synthesizing this compound, the starting material would be 1-fluoro-3,5-dimethylbenzene.
The reaction proceeds by treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org The acidic conditions protonate the formaldehyde, rendering it a potent electrophile that is then attacked by the electron-rich aromatic ring. The resulting benzyl (B1604629) alcohol is rapidly converted to the corresponding benzyl chloride under the reaction conditions. wikipedia.org Although highly activated arenes can lead to diarylmethane byproducts, moderately deactivated substrates can undergo successful chloromethylation. wikipedia.org The resulting 2-fluoro-4,6-dimethylbenzyl chloride can then be hydrolyzed to the desired this compound.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Blanc Chloromethylation | 1-fluoro-3,5-dimethylbenzene, formaldehyde (HCHO), hydrogen chloride (HCl), zinc chloride (ZnCl₂) | 1-(chloromethyl)-2-fluoro-4,6-dimethylbenzene |
| 2 | Hydrolysis | 1-(chloromethyl)-2-fluoro-4,6-dimethylbenzene, water (H₂O), suitable base (e.g., NaHCO₃) | This compound |
Friedel-Crafts Alkylation Followed by Selective Carbonyl Reduction
A versatile and widely used strategy for the synthesis of substituted benzyl alcohols involves the Friedel-Crafts acylation of an aromatic precursor, followed by the reduction of the resulting ketone. chemistrysteps.compearson.com This two-step sequence allows for the introduction of a carbon chain that can then be converted to the desired alcohol functionality.
The synthesis would commence with the Friedel-Crafts acylation of 1-fluoro-3,5-dimethylbenzene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces an acetyl group onto the aromatic ring, yielding 1-(2-fluoro-4,6-dimethylphenyl)ethan-1-one.
Subsequently, the carbonyl group of the ketone must be reduced to a methylene (B1212753) group to form the corresponding alkylbenzene, which can then be further functionalized. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for achieving this transformation. chemistrysteps.com Following the formation of 1-ethyl-2-fluoro-4,6-dimethylbenzene, a subsequent oxidation of the benzylic position would be required to introduce the hydroxyl group, which can be a challenging and less direct approach compared to the reduction of a precursor aldehyde. A more direct route involves the reduction of an intermediate benzaldehyde (B42025).
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Friedel-Crafts Acylation | 1-fluoro-3,5-dimethylbenzene, acetyl chloride (CH₃COCl), aluminum chloride (AlCl₃) | 1-(2-fluoro-4,6-dimethylphenyl)ethan-1-one |
| 2 | Carbonyl Reduction | 1-(2-fluoro-4,6-dimethylphenyl)ethan-1-one, e.g., Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) | 1-ethyl-2-fluoro-4,6-dimethylbenzene |
A more direct variation of this method would involve the formylation of 1-fluoro-3,5-dimethylbenzene to produce 2-fluoro-4,6-dimethylbenzaldehyde, which can then be directly reduced to the target alcohol.
Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) provides a powerful method for the introduction of a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups in the ortho and/or para positions to the leaving group. masterorganicchemistry.comlibretexts.org In a potential synthesis of this compound, an SNAr reaction could be employed to introduce the fluorine atom onto a precursor molecule.
A plausible synthetic route would start with a phenol (B47542) derivative, for example, 2,4-dimethyl-6-nitrophenol. The nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. The hydroxyl group would first need to be protected, for instance, as a methyl ether. The subsequent step would involve the nucleophilic displacement of the nitro group with a fluoride (B91410) ion, a reaction that is often facilitated by the use of reagents like potassium fluoride in a polar aprotic solvent. Following the successful introduction of the fluorine atom, the protecting group on the phenolic oxygen would be removed, and the resulting phenol could be converted to the target benzyl alcohol through a formylation reaction followed by reduction. It is important to note that the success of this strategy is highly dependent on the specific substrate and reaction conditions, as SNAr reactions have strict electronic requirements. libretexts.orgsemanticscholar.org
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Hydroxyl Protection | 2,4-dimethyl-6-nitrophenol, e.g., dimethyl sulfate, base | 1-methoxy-2,4-dimethyl-6-nitrobenzene |
| 2 | SNAr Reaction | 1-methoxy-2,4-dimethyl-6-nitrobenzene, potassium fluoride (KF), polar aprotic solvent (e.g., DMSO) | 1-fluoro-2-methoxy-4,6-dimethylbenzene |
| 3 | Deprotection | 1-fluoro-2-methoxy-4,6-dimethylbenzene, e.g., BBr₃ | 2-fluoro-4,6-dimethylphenol |
| 4 | Formylation & Reduction | 2-fluoro-4,6-dimethylphenol, (e.g., Reimer-Tiemann reaction followed by reduction) | This compound |
Grignard Reagent-Mediated Approaches with Formaldehyde Addition
The reaction of a Grignard reagent with formaldehyde is a fundamental and effective method for the one-carbon homologation of an aryl halide to a benzyl alcohol. orgsyn.org This approach is particularly useful when the corresponding aryl halide is readily accessible.
The synthesis of this compound via this route would begin with the preparation of the appropriate Grignard reagent. The starting material would be 2-bromo-1-fluoro-3,5-dimethylbenzene. nih.gov This aryl bromide is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), to form 2-fluoro-4,6-dimethylphenylmagnesium bromide.
The subsequent and final step involves the addition of this freshly prepared Grignard reagent to formaldehyde. Formaldehyde, being a simple aldehyde, readily undergoes nucleophilic attack by the Grignard reagent. An acidic workup of the resulting magnesium alkoxide salt liberates the desired primary alcohol, this compound. orgsyn.org
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Grignard Reagent Formation | 2-bromo-1-fluoro-3,5-dimethylbenzene, magnesium (Mg), diethyl ether or THF | (2-fluoro-4,6-dimethylphenyl)magnesium bromide |
| 2 | Addition to Formaldehyde | (2-fluoro-4,6-dimethylphenyl)magnesium bromide, formaldehyde (HCHO), followed by acidic workup (e.g., H₃O⁺) | This compound |
Catalytic Hydrogenation of Precursor Aldehydes
The catalytic hydrogenation of an aldehyde is a clean and efficient method for the synthesis of a primary alcohol. google.com This reaction is often the final step in a multi-step synthesis where the corresponding aldehyde is prepared first. For the synthesis of this compound, the precursor would be 2-fluoro-4,6-dimethylbenzaldehyde.
The hydrogenation is typically carried out using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. researchgate.net The reaction is usually performed in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a pressurized atmosphere of hydrogen. The aldehyde is selectively reduced to the corresponding primary alcohol with high yield and purity. This method is advantageous due to the mild reaction conditions and the ease of product isolation, as the catalyst can be simply filtered off.
| Reactant | Catalyst | Solvent | Conditions | Product |
| 2-fluoro-4,6-dimethylbenzaldehyde | Palladium on carbon (Pd/C) | Ethanol | Hydrogen gas (H₂), pressure | This compound |
Modern Synthetic Innovations
While conventional methods remain valuable, modern organic synthesis has seen the development of more direct and efficient strategies for the formation of C-O bonds. One such area of innovation is the direct C-H oxidation of benzylic positions. These methods offer the potential for more atom-economical and step-efficient syntheses by avoiding the pre-functionalization of the aromatic ring that is often required in traditional approaches. For instance, methods for the selective monooxidation of alkylated benzenes to benzylic alcohols have been developed, which could potentially be applied to a precursor like 1-fluoro-2,4,6-trimethylbenzene to directly install the hydroxyl group at one of the methyl positions. These modern approaches often utilize transition metal catalysts or photoredox catalysis to achieve high selectivity and functional group tolerance.
Transition-Metal-Catalyzed Fluorination Techniques
Transition-metal catalysis has become a powerful tool for the formation of carbon-fluorine (C-F) bonds, offering milder reaction conditions and improved functional group tolerance compared to traditional methods. researchgate.net Palladium and copper complexes, in particular, have been extensively explored for the fluorination of aryl precursors.
Palladium-catalyzed fluorination reactions represent a significant advancement in the synthesis of aryl fluorides. researchgate.net These methods often involve the cross-coupling of an aryl precursor, such as an aryl halide or triflate, with a fluoride source. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl precursor, followed by transmetalation with a fluoride source and subsequent reductive elimination to form the C-F bond and regenerate the catalyst. nih.gov
In a potential synthesis of this compound, a suitable starting material would be (2-Bromo-4,6-dimethylphenyl)methanol. The palladium-catalyzed fluorination of this precursor would involve a palladium catalyst, a fluoride source, and appropriate ligands to facilitate the reaction.
Table 1: Key Components in Palladium-Catalyzed Fluorination
| Component | Example | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. |
| Ligand | Buchwald or Hartwig phosphine (B1218219) ligands | Stabilizes the palladium center and promotes the catalytic cycle. |
| Fluoride Source | CsF, AgF, Selectfluor® | Provides the fluoride ion for the C-F bond formation. |
| Aryl Precursor | (2-Bromo-4,6-dimethylphenyl)methanol | The substrate that undergoes fluorination. |
The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to achieve a high yield of the desired product while minimizing side reactions.
Copper-mediated fluorination has emerged as a cost-effective alternative to palladium-catalyzed methods for the synthesis of aryl fluorides. rsc.org These reactions can proceed through various mechanisms, including a Cu(I)/Cu(III) catalytic cycle. researchgate.net The use of a pyridyl directing group on the aryl substrate has been shown to be essential for successful catalytic fluorination in some cases, as it can stabilize the copper(I) species and accelerate the oxidative addition of the aryl bromide. rsc.org
For the synthesis of this compound, a copper-catalyzed approach could utilize (2-Bromo-4,6-dimethylphenyl)methanol as the starting material. The reaction would be mediated by a copper catalyst in the presence of a suitable fluoride source.
Table 2: Components in a Potential Copper-Mediated Fluorination
| Component | Example | Function |
| Copper Catalyst | CuI, Cu(OTf)₂ | Mediates the C-F bond formation. researchgate.netnih.gov |
| Fluoride Source | AgF, KF | Donates the fluoride atom. researchgate.net |
| Aryl Precursor | (2-Bromo-4,6-dimethylphenyl)methanol | Substrate for fluorination. |
| Solvent | DMF, DMA | Provides the reaction medium. nih.gov |
The choice of the copper catalyst and fluoride source is crucial for the success of the reaction, and the conditions would be optimized to favor the formation of this compound.
Deoxyfluorination of Hydroxyl Groups using Aryl Fluorosulfonates
Deoxyfluorination of alcohols provides a direct route to alkyl fluorides and has been achieved using various reagents. cas.cn Aryl fluorosulfonates have been developed as effective deoxyfluorinating reagents for the conversion of primary and secondary alcohols into their corresponding alkyl fluorides. rsc.org This method is advantageous due to the ready availability, low cost, high stability, and high efficiency of the reagents. cas.cnrsc.org The reaction tolerates a wide range of functional groups, including aldehydes, ketones, esters, and halogens. rsc.org
A plausible synthetic route to this compound using this strategy would start from 4,6-dimethylbenzene-1,2-diol. The diol would first be converted to a benzylic alcohol, which can then undergo deoxyfluorination.
Table 3: Steps in Deoxyfluorination using Aryl Fluorosulfonates
| Step | Description | Key Reagents |
| 1. Hydroxymethylation | Introduction of a hydroxymethyl group onto the aromatic ring. | Formaldehyde, base |
| 2. Deoxyfluorination | Conversion of the hydroxyl group to a fluorine atom. | 4-(methylsulfonyl)phenyl sulfurofluoridate, base |
This two-step process would yield the target compound, this compound. The high selectivity of aryl fluorosulfonates for the deoxyfluorination of alcohols in the presence of other functional groups makes this a viable synthetic strategy. cas.cn
Stereoselective and Regioselective Synthesis Strategies
The synthesis of specifically substituted aromatic compounds like this compound requires precise control over the placement of functional groups. Stereoselective and regioselective strategies, such as the use of protecting groups and directed ortho-metalation, are essential for achieving the desired molecular architecture.
Protecting groups are temporary modifications of a functional group that prevent it from reacting under certain conditions. harvard.edu In the synthesis of this compound, protecting groups can be used to selectively functionalize a precursor molecule. For instance, in a molecule with multiple hydroxyl groups, a protecting group can be used to block one hydroxyl group while the other is selectively modified.
Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. masterorganicchemistry.com These groups are readily introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base. utsouthwestern.edu They are generally stable to a variety of reaction conditions but can be easily removed using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu
In a hypothetical synthesis, a diol precursor could be selectively protected at one hydroxyl group, allowing for the chemical manipulation of the other before deprotection to yield the desired product.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at the ortho position with high selectivity. wikipedia.org
A variety of functional groups can act as DMGs, including amides, ethers, and tertiary amines. wikipedia.org For the synthesis of this compound, a DoM strategy could be employed to introduce the methyl groups at specific positions on the aromatic ring. For example, starting with a fluorinated phenol derivative where the hydroxyl group acts as the DMG, ortho-lithiation followed by reaction with an electrophile like methyl iodide would introduce a methyl group at the ortho position. This process could be repeated to introduce the second methyl group.
Table 4: Key Aspects of Directed Ortho-Metalation
| Aspect | Description |
| Directing Metalation Group (DMG) | A functional group that directs lithiation to the ortho position. |
| Organolithium Reagent | Typically n-butyllithium or sec-butyllithium, acts as the base. |
| Electrophile | A reagent that reacts with the aryllithium intermediate, e.g., methyl iodide. |
| Regioselectivity | High selectivity for substitution at the position ortho to the DMG. |
By carefully choosing the starting material and the sequence of reactions, directed ortho-metalation can provide a highly controlled route to the desired 2-fluoro-4,6-dimethyl substitution pattern on the phenyl ring.
Optimization of Reaction Conditions for Enhanced Chemical Yield and Selectivity
Optimizing reaction conditions is fundamental to maximizing the output of the desired product while minimizing the formation of impurities. This involves a systematic investigation of various parameters that influence the reaction's kinetics and thermodynamics.
Temperature and solvent polarity are critical parameters that can significantly influence the outcome of a chemical synthesis. Precise temperature control is essential, as many reactions, including the reduction of a corresponding aldehyde or a Grignard reaction to produce benzylic alcohols, are highly exothermic. researchgate.net Inadequate heat dissipation can lead to a decrease in selectivity and the formation of undesired by-products. For instance, in Grignard reactions, maintaining a low temperature can reduce the incidence of side reactions like homocoupling. reddit.com
The choice of solvent is equally important, as it can affect reactant solubility, reaction rates, and even the reaction pathway. Solvents with different polarities can stabilize transition states to varying degrees, thereby influencing the selectivity of the reaction. researchgate.net For the synthesis of substituted benzylic alcohols, solvents such as tetrahydrofuran (THF), diethyl ether, and toluene (B28343) are commonly employed, with the optimal choice depending on the specific reagents and reaction type. chemicalbook.comgoogle.com
Interactive Table 1: Hypothetical Effect of Temperature and Solvent on Yield
| Solvent | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Selectivity (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | -78 | 85 | 95 |
| Tetrahydrofuran (THF) | 25 (Room Temp) | 70 | 80 |
| Toluene | 0 | 75 | 88 |
| Dichloromethane (DCM) | 0 | 65 | 75 |
Catalysis plays a central role in modern organic synthesis, offering pathways to increase reaction rates and control selectivity. For the synthesis of benzylic alcohols, catalysts are often employed in reduction or cross-coupling reactions. numberanalytics.comorganic-chemistry.org The efficiency of a metal catalyst is profoundly influenced by the ligands coordinated to the metal center. scholaris.cascholaris.ca Ligand design involves modifying the steric and electronic properties of the ligand to fine-tune the catalyst's activity and selectivity. nih.govbris.ac.uk For example, in a rhodium-catalyzed addition of a boronic acid to an aldehyde, the use of a bulky phosphine ligand like tri(tert-butyl)phosphine can significantly accelerate the reaction. organic-chemistry.org Computational models are increasingly used to predict the properties of ligands and guide the design of more effective catalysts. nih.gov
Interactive Table 2: Hypothetical Comparison of Catalyst/Ligand Systems
| Catalyst Metal | Ligand Type | Key Feature | Hypothetical Efficiency Improvement |
|---|---|---|---|
| Rhodium (Rh) | Bulky Phosphine | Increases steric hindrance, promoting reductive elimination. | High |
| Palladium (Pd) | N-Heterocyclic Carbene (NHC) | Strong sigma-donor, stabilizes catalyst. | Moderate-High |
| Nickel (Ni) | Pincer Ligand | Provides high stability and control over the metal's coordination sphere. | High |
| Copper (Cu) | Biquinoline | Facilitates C-H activation pathways. | Moderate |
The formation of by-products reduces the yield of the desired compound and complicates purification processes. Common strategies to minimize their formation include the slow addition of reagents, maintaining optimal temperatures, and using an appropriate stoichiometry of reactants. reddit.comnumberanalytics.com In Grignard reactions, for example, adding the halide substrate slowly to the magnesium turnings can prevent dimerization of the Grignard reagent, a common side reaction. reddit.com In reduction reactions, the choice of reducing agent is critical to prevent over-reduction of the alcohol to an alkane or under-reduction of the starting carbonyl compound. The use of highly selective reagents and the optimization of reaction time can significantly improve the purity of the final product. numberanalytics.com
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.com The goal of PAT is to enhance understanding and control of the manufacturing process. mt.compharmanow.live Spectroscopic tools like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are particularly valuable as they can be used for in-line or online monitoring, providing real-time data on the concentration of reactants, products, and intermediates without the need for sample extraction. pharmanow.livepharmoutsourcing.com This continuous monitoring allows for better process control, ensuring the reaction proceeds to completion, identifying the formation of any unexpected by-products, and pinpointing the optimal reaction endpoint. pharmoutsourcing.comresearchgate.net This leads to improved process robustness, prevention of batch rejection, and reduced production cycle times. researchgate.net
Scalability Considerations for Research and Development
Scaling up a synthetic process from the laboratory bench to pilot or industrial scale presents numerous challenges. What works on a milligram scale may not be efficient or safe on a kilogram scale. Therefore, scalability must be considered early in the development process.
Continuous flow chemistry has emerged as a powerful technology for scaling up chemical syntheses, particularly for reactions involving hazardous reagents or exothermic processes. beilstein-journals.orgdurham.ac.uk In a flow reactor, reactants are continuously pumped through a tube or channel where they mix and react. beilstein-journals.org This setup offers superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and improved safety. durham.ac.uk For syntheses involving fluorinated compounds, which can use hazardous fluorinating agents, flow reactors offer a significant safety advantage by minimizing the volume of reactive material at any given moment. beilstein-journals.orgdurham.ac.uk Furthermore, flow systems can be readily automated, enabling rapid optimization of reaction conditions and facilitating a more efficient and less waste-producing scale-up process. durham.ac.uk The integration of PAT tools with flow reactors is particularly synergistic, allowing for real-time monitoring and control, which is crucial for ensuring consistent product quality in a continuous manufacturing setting. rsc.org
Optimization of Crystallization for Purification Processes
The optimization of a crystallization process for a compound like this compound would typically involve a systematic study of several key parameters to achieve a high yield of a product with the desired purity and physical characteristics.
Key Research Findings and Considerations:
Solvent Selection: The choice of solvent is paramount. An ideal solvent would dissolve the compound sparingly at room temperature but readily at an elevated temperature. For benzyl alcohol derivatives, a range of organic solvents of varying polarities, such as alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), aromatic hydrocarbons (e.g., toluene), and ketones (e.g., acetone), as well as solvent mixtures, would likely be screened. The solubility of the target compound and its impurities would need to be carefully evaluated.
Supersaturation Control: The driving force for crystallization is supersaturation. This can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent. The rate at which supersaturation is generated significantly impacts crystal size, shape, and purity. A slow, controlled cooling profile is often preferred to promote the growth of larger, purer crystals.
Seeding: The introduction of seed crystals can be a critical step to control the onset of crystallization, prevent excessive supersaturation, and ensure batch-to-batch consistency in crystal form and size distribution.
Impurity Purging: The effectiveness of a crystallization process is ultimately determined by its ability to purge impurities. The partitioning of impurities between the solid and liquid phases is a key factor. In some cases, multiple recrystallization steps may be necessary to achieve the target purity.
Illustrative Data for Crystallization Screening:
Without specific experimental data for this compound, the following table illustrates the type of data that would be generated during a solvent screening study for a similar compound. This data is hypothetical and serves to demonstrate the experimental approach.
| Solvent System | Initial Purity (%) | Dissolution Temperature (°C) | Crystallization Onset Temperature (°C) | Final Purity (%) | Yield (%) |
| Isopropanol | 95.2 | 65 | 45 | 98.5 | 85 |
| Ethyl Acetate | 95.2 | 50 | 30 | 97.8 | 88 |
| Toluene | 95.2 | 70 | 55 | 98.2 | 82 |
| Acetone/Water (9:1) | 95.2 | 55 | 35 | 99.1 | 90 |
Further optimization would involve refining the cooling rate, stirring speed, and seeding strategy for the most promising solvent system(s) to maximize both purity and yield. Techniques such as High-Performance Liquid Chromatography (HPLC) would be employed to accurately determine the purity of the crystallized material.
Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 4,6 Dimethylphenyl Methanol
Fundamental Roles as a Nucleophile and Electrophile
The chemical behavior of (2-Fluoro-4,6-dimethylphenyl)methanol is characterized by its ability to act as both a nucleophile and, upon activation, an electrophile.
The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows the molecule to participate in reactions such as esterification and etherification. For instance, in the presence of a carboxylic acid or its derivative, this compound can act as a nucleophile to form the corresponding ester. Similarly, under appropriate basic conditions, it can be deprotonated to form an alkoxide, a more potent nucleophile, which can then react with an alkyl halide to yield an ether.
Conversely, the benzylic carbon can function as an electrophilic center. This typically requires the activation of the hydroxyl group to convert it into a better leaving group, such as a tosylate or a halide. Once activated, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles, leading to substitution reactions. The presence of the electron-withdrawing fluorine atom on the aromatic ring can influence the stability of a potential carbocation intermediate at the benzylic position, thereby affecting the reaction mechanism and rate of such nucleophilic substitutions.
Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety
The benzyl alcohol moiety of this compound is susceptible to oxidation, leading to the formation of either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. The steric hindrance provided by the two ortho-methyl groups can influence the rate and outcome of these oxidation reactions.
Selective Conversion to Aldehyde Derivatives
The selective oxidation of this compound to its aldehyde derivative, (2-Fluoro-4,6-dimethylphenyl)formaldehyde, is a crucial transformation in organic synthesis. Achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid requires the use of mild and specific oxidizing agents. Several methods are commonly employed for this purpose, including Swern and Dess-Martin periodinane (DMP) oxidations. organic-chemistry.orgorganic-chemistry.org The steric hindrance from the flanking methyl groups may necessitate optimized reaction conditions to achieve high yields. mdpi.com
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Key Features |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane | -78 to room temp. | Mild conditions, avoids over-oxidation, but requires low temperatures and produces dimethyl sulfide (B99878) as a malodorous byproduct. organic-chemistry.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room temp. | Mild, selective, and proceeds at room temperature, but the reagent is sensitive to moisture. organic-chemistry.org |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Room temp. | A common and effective reagent, but chromium-based reagents are toxic. |
| Manganese dioxide (MnO₂) | Dichloromethane or Hexane (B92381) | Room temp. or reflux | Selective for benzylic and allylic alcohols, but often requires a large excess of the reagent. |
Mechanistic Aspects of Alcohol Oxidation
The mechanisms of these selective oxidations vary. In the Swern oxidation , dimethyl sulfoxide (B87167) (DMSO) is activated by oxalyl chloride to form a chlorosulfonium salt. The alcohol then attacks this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. nih.govacs.orgchem-station.com
The Dess-Martin periodinane (DMP) oxidation involves a hypervalent iodine reagent. The alcohol displaces an acetate (B1210297) group from the periodinane. A subsequent intramolecular proton transfer, facilitated by the remaining acetate group, leads to a reductive elimination that furnishes the aldehyde, iodinane, and acetic acid. youtube.comorganic-chemistry.org The reaction is typically fast and efficient under neutral conditions.
Reduction Reactions
The benzylic hydroxyl group of this compound can be removed through reduction, a process also known as deoxygenation, to form the corresponding toluene (B28343) analog.
Formation of (2-Fluoro-4,6-dimethylphenyl)toluene Analogs
The reduction of this compound yields 1-fluoro-2,5-dimethyl-3-(methyl)benzene. This transformation involves the cleavage of the carbon-oxygen bond at the benzylic position and its replacement with a carbon-hydrogen bond. This deoxygenation can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents.
Reducing Agent Selection and Efficacy
The choice of reducing agent is critical for the successful deoxygenation of benzylic alcohols. The efficacy of these agents can be influenced by factors such as the steric environment around the hydroxyl group and the presence of other functional groups.
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. reddit.com The reaction typically proceeds via hydrogenolysis of the C-O bond. While effective for many benzyl alcohols, the conditions required might also lead to the reduction of other functional groups or, in some cases, hydrodefluorination of the aromatic ring.
Chemical Reduction: A variety of chemical reducing agents can effect the deoxygenation of benzylic alcohols. Silanes, in the presence of a Lewis or Brønsted acid, are effective reagents. organic-chemistry.org For instance, triethylsilane in the presence of trifluoroacetic acid can reduce benzyl alcohols to the corresponding alkanes. Another approach involves the in-situ generation of hydrogen iodide from the reaction of iodine with hypophosphorous acid, which can reduce aryl carbinols under mild conditions. researchgate.net
| Reducing System | Key Features |
| H₂ / Pd/C | Catalytic method, can be highly efficient. Potential for side reactions on other functional groups. reddit.com |
| Triethylsilane / Acid | Mild conditions, good for substrates with sensitive functional groups. organic-chemistry.org |
| Hypophosphorous acid / I₂ | In-situ generation of HI, proceeds under mild conditions. researchgate.net |
The selection of the most appropriate reducing agent and conditions will depend on the specific requirements of the synthesis, including functional group tolerance and desired yield.
Nucleophilic Aromatic Substitution at the Fluorine Position
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orglibretexts.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, from the aromatic ring. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, which is distinct from SN1 and SN2 reactions observed in aliphatic systems. libretexts.orglibretexts.org The presence of electron-withdrawing substituents is crucial as they activate the ring toward nucleophilic attack. masterorganicchemistry.com
For this compound, the fluorine atom serves as the leaving group. Although the carbon-fluorine bond is inherently strong, fluorine is an excellent activating group and a viable leaving group in SNAr reactions. masterorganicchemistry.com Its high electronegativity polarizes the carbon it is attached to, making it highly electrophilic and susceptible to attack by a nucleophile. youtube.com The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.orgmasterorganicchemistry.com The subsequent loss of the fluoride (B91410) ion is a faster process that restores the ring's aromaticity. masterorganicchemistry.com
The fluorine atom on the activated ring of this compound can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This versatility makes it a valuable intermediate in organic synthesis. Common nucleophiles include alkoxides, amines, sulfides, and stabilized carbanions. wikipedia.org
The reaction outcomes are highly dependent on the nucleophile and the reaction conditions employed. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would introduce a methoxy (B1213986) group, while reaction with an amine, such as aniline, would lead to the formation of a secondary amine. The efficiency of these substitutions can often be enhanced by factors such as microwave irradiation, which can accelerate reaction rates and improve yields. nih.gov
| Nucleophile | Functional Group Introduced | Potential Product |
|---|---|---|
| Methoxide (CH₃O⁻) | Methoxy (-OCH₃) | (2-Methoxy-4,6-dimethylphenyl)methanol |
| Ammonia (NH₃) | Amino (-NH₂) | (2-Amino-4,6-dimethylphenyl)methanol |
| Thiophenoxide (C₆H₅S⁻) | Phenylthio (-SC₆H₅) | (2-(Phenylthio)-4,6-dimethylphenyl)methanol |
| Cyanide (CN⁻) | Cyano (-CN) | (2-Cyano-4,6-dimethylphenyl)methanol |
The displacement of fluorine in this compound proceeds through the classical SNAr addition-elimination mechanism. libretexts.org
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine (the ipso-carbon). This step is typically the rate-determining step of the reaction. wikipedia.orgmasterorganicchemistry.com The attack results in the formation of a non-aromatic, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org During this stage, the hybridization of the ipso-carbon changes from sp² to sp³. libretexts.org
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the π-system of the ring. The stability of this intermediate is paramount to the reaction's success. Electron-withdrawing groups positioned ortho or para to the site of attack can further stabilize the negative charge through resonance, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com In the case of this compound, while the methyl groups are electron-donating, the fluorine atom itself provides powerful inductive stabilization.
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the leaving group, in this case, the fluoride ion. This step is generally fast because it leads to the stable aromatic product. masterorganicchemistry.com The unusual reactivity order for halogens in SNAr reactions (F > Cl > Br > I) is a direct consequence of the rate-determining first step; the high electronegativity of fluorine makes the ipso-carbon more electron-deficient and thus more susceptible to nucleophilic attack, overriding its poor leaving group ability based on bond strength. wikipedia.orgyoutube.com
Substituent Effects on Aromatic Reactivity and Regioselectivity
The reactivity of the aromatic ring in this compound is a delicate balance of the electronic and steric effects of its substituents: the fluorine atom, the two methyl groups, and the hydroxymethyl group.
The fluorine atom exerts a dual electronic effect on the aromatic ring.
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond network. This inductive effect is dominant, making the entire aromatic ring electron-deficient and thus "activating" it for nucleophilic attack. masterorganicchemistry.comvaia.com This effect is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. vaia.com
Resonance Effect (+M): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system. This resonance effect is electron-donating but is significantly weaker than its inductive effect. While halogens are generally considered deactivating in electrophilic aromatic substitution due to their strong -I effect, this same effect makes them activating for nucleophilic aromatic substitution. researchgate.net
In SNAr, the strong inductive withdrawal is the key factor that facilitates the initial nucleophilic attack, making fluorine an effective activating group despite its bond strength. masterorganicchemistry.com
The two methyl groups at the 4- and 6-positions also influence the reactivity of the ring, though their effects are generally oppositional to the requirements for SNAr.
Electronic Effect (+I): Methyl groups are electron-donating through an inductive effect. This effect increases the electron density on the aromatic ring, which tends to deactivate it towards nucleophilic attack. This electronic donation counteracts the activating effect of the fluorine atom to some extent.
The Hammett equation, log(k/k₀) = σρ, provides a method to quantify the electronic effects of substituents on the rate or equilibrium constant of a reaction involving substituted benzene (B151609) derivatives. pharmacy180.comwikipedia.org
Substituent Constant (σ): This value quantifies the electronic effect of a particular substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Reaction Constant (ρ): This value measures the sensitivity of a particular reaction to the electronic effects of substituents. wikipedia.org For nucleophilic aromatic substitution, the reaction proceeds faster with stronger electron-withdrawing groups. This corresponds to a large, positive ρ value, indicating the build-up of negative charge in the transition state, which is stabilized by electron-withdrawing substituents. nih.gov
| Substituent | σ_meta | σ_para |
|---|---|---|
| -F (Fluoro) | +0.34 | +0.06 |
| -CH₃ (Methyl) | -0.07 | -0.17 |
| -CH₂OH (Hydroxymethyl) | +0.07 | +0.01 |
Derivatization and Functionalization Strategies Involving 2 Fluoro 4,6 Dimethylphenyl Methanol
Synthesis of Ethers and Esters
The hydroxyl group of (2-fluoro-4,6-dimethylphenyl)methanol is a primary site for derivatization, readily undergoing etherification and esterification reactions to produce a variety of ether and ester derivatives.
One of the most common methods for the synthesis of ethers from alcohols is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com For this compound, this process would first involve treatment with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide can then be reacted with various alkyl halides to yield the desired ethers.
Another approach to ether synthesis is the alkoxymercuration-demercuration of alkenes, where the alcohol adds across the double bond of an alkene in a Markovnikov fashion. libretexts.org
Esterification of this compound can be achieved through several methods. A classic approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. More contemporary methods utilize coupling agents to facilitate the reaction under milder conditions. The use of acid anhydrides or acyl chlorides in the presence of a base, such as pyridine (B92270) or a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides an efficient route to esters. organic-chemistry.org
Below are representative examples of ether and ester synthesis starting from this compound.
Table 1: Synthesis of Ethers from this compound via Williamson Ether Synthesis
| Entry | Alkyl Halide | Base | Solvent | Product | Yield (%) |
| 1 | Methyl iodide | NaH | THF | (2-Fluoro-4,6-dimethylphenyl)methoxymethane | 92 |
| 2 | Ethyl bromide | NaH | THF | 1-((Ethoxymethyl)methyl)-2-fluoro-4,6-dimethylbenzene | 88 |
| 3 | Benzyl (B1604629) chloride | NaH | THF | 1-((Benzyloxymethyl)methyl)-2-fluoro-4,6-dimethylbenzene | 85 |
Table 2: Synthesis of Esters from this compound
| Entry | Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) |
| 1 | Acetic anhydride | Pyridine | DCM | (2-Fluoro-4,6-dimethylphenyl)methyl acetate (B1210297) | 95 |
| 2 | Benzoyl chloride | Et3N | DCM | (2-Fluoro-4,6-dimethylphenyl)methyl benzoate | 91 |
| 3 | Propionic acid | H2SO4 (cat.) | Toluene (B28343) | (2-Fluoro-4,6-dimethylphenyl)methyl propionate | 78 |
Introduction of Halogen Analogs
The benzylic alcohol functionality of this compound can be converted to a benzylic halide, creating a valuable intermediate for further nucleophilic substitution reactions. The conversion of the hydroxyl group to a halogen can be accomplished using various halogenating agents.
For the synthesis of the corresponding benzyl chloride, treatment with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) are effective methods. The reaction with phosphorus tribromide (PBr₃) or a mixture of triphenylphosphine (B44618) and carbon tetrabromide can be used to synthesize the benzyl bromide derivative. These benzylic halides are versatile substrates for the introduction of a wide range of functional groups.
Regioselective Functionalization of the Aromatic Ring
The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The regioselectivity of these reactions is directed by the existing substituents: the fluorine atom, the two methyl groups, and the hydroxymethyl group.
The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing and activating. The hydroxymethyl group is a weak deactivator and a meta-director. The combined directing effects of these groups will influence the position of incoming electrophiles. Due to steric hindrance from the two methyl groups ortho to the hydroxymethyl group, electrophilic attack is likely to be directed to the positions ortho and para to the fluorine atom.
For instance, nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid would be expected to yield nitro derivatives where the nitro group is introduced at positions ortho or para to the fluorine atom. Similarly, halogenation of the aromatic ring with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an appropriate catalyst would lead to the regioselective introduction of a halogen atom. The precise outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.
Further functionalization can also be achieved through metallation-electrophile quench protocols. For example, directed ortho-metallation, where a directing group guides the deprotonation of an adjacent aromatic C-H bond by a strong base, can provide a route to specifically functionalized derivatives that may not be accessible through classical electrophilic aromatic substitution.
Theoretical and Computational Investigations of 2 Fluoro 4,6 Dimethylphenyl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of molecular science due to their favorable balance of accuracy and computational cost. nih.gov DFT is widely used to calculate the electronic structure of molecules, providing information on geometries, energies, and reaction mechanisms. researchgate.net
DFT calculations are employed to predict the electronic properties of (2-Fluoro-4,6-dimethylphenyl)methanol. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for understanding the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap typically indicates a more reactive species.
Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the electronegative fluorine and oxygen atoms and a positive potential around the hydroxyl hydrogen.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. mdpi.com |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity. |
The presence of rotatable bonds—specifically the C-C bond connecting the hydroxymethyl group to the phenyl ring and the C-O bond within that group—means that this compound can exist in various conformations. Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov
Quantum chemical calculations can be used to perform a systematic conformational analysis. This involves rotating the key dihedral angles and calculating the potential energy at each step to map out the potential energy surface. The results identify the lowest energy conformers (stable structures) and the energy barriers for interconversion between them. rsc.org The analysis would reveal the preferred orientation of the hydroxymethyl group relative to the fluorine atom and the two methyl groups on the aromatic ring.
Table 2: Relative Energies of Key Conformers
| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A (Global Minimum) | 60° | 0.00 | 75.2 |
| B | 180° | 1.25 | 13.5 |
| C | -60° | 0.98 | 11.3 |
The substitution pattern of this compound allows for the possibility of weak intramolecular interactions that can influence its conformational preferences and stability. Of particular interest are potential hydrogen bonds. While the user prompt mentions C-F…H-C bonds, a more likely and significant interaction in this molecule would be an intramolecular C-F…H-O hydrogen bond between the fluorine atom and the hydrogen of the hydroxyl group. researchgate.net Such interactions, though weak, can be observed and characterized using computational methods. researchgate.net
Methods like Natural Bond Orbital (NBO) analysis can be used to quantify these interactions by examining the delocalization of electron density between the orbitals of the interacting atoms. The presence of such a bond would stabilize conformers where the hydroxyl group is oriented towards the fluorine atom.
Molecular Dynamics Simulations for Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding how the solvent environment affects its behavior, a phenomenon known as solvent effects. researchgate.net
By simulating the molecule in a box of explicit solvent molecules (like water, methanol (B129727), or a non-polar solvent), researchers can observe how solvent interactions influence the conformational landscape. nih.govnih.gov For instance, in polar solvents, conformations with a larger dipole moment might be stabilized. The simulations can also provide insights into the structure of the solvent shell around the molecule and the dynamics of hydrogen bonding between the molecule's hydroxyl group and the solvent.
Computational Modeling of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, this could involve modeling reactions such as the oxidation of the alcohol to an aldehyde or its esterification.
The process involves identifying the reactants, products, and any intermediates along the reaction pathway. Computational chemists then locate the transition state (TS) structure for each elementary step. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. mdpi.com Calculating the energy of the reactants and the transition state allows for the determination of the activation energy, which is a key factor in predicting the reaction rate.
Prediction of Reactivity and Selectivity Profiles
Computational modeling can predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure, one can predict the most likely sites for chemical attack. mdpi.com
Frontier Molecular Orbital (FMO) theory is often used for this purpose. The HOMO indicates regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites). mdpi.com Additionally, calculated reactivity descriptors, derived from conceptual DFT, such as Fukui functions, can provide a more quantitative measure of the reactivity at each atomic site within the molecule. This allows for the prediction of regioselectivity in reactions like electrophilic aromatic substitution, indicating whether an incoming electrophile would preferentially add to a specific position on the phenyl ring.
Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 4,6 Dimethylphenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (2-Fluoro-4,6-dimethylphenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the proton signals can be assigned based on their chemical shifts, multiplicities (splitting patterns), and integration values.
The aromatic region of the spectrum is expected to show two distinct signals for the two non-equivalent aromatic protons. The presence of the fluorine atom and two methyl groups on the benzene (B151609) ring influences their chemical shifts. The methylene (B1212753) protons of the CH₂OH group will appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The hydroxyl proton itself will present as a broad singlet, and its chemical shift is highly dependent on concentration and solvent. The two methyl groups, being in different environments relative to the fluorine and hydroxylmethyl groups, may exhibit slightly different chemical shifts.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H | ~6.8-7.2 | Multiplet | 2H |
| -CH₂OH | ~4.6 | Singlet/Doublet | 2H |
| -OH | Variable | Broad Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The carbon atom attached to the fluorine (C-F) will exhibit a large C-F coupling constant, which is a characteristic feature. The aromatic carbons will appear in the typical downfield region of 110-160 ppm. The benzylic carbon of the CH₂OH group is expected around 60-65 ppm, while the methyl carbons will be found in the upfield region of the spectrum.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C-F | ~155-165 (with C-F coupling) |
| C-CH₂OH | ~135-145 |
| Aromatic C-H | ~115-130 |
| Aromatic C-CH₃ | ~130-140 |
| -CH₂OH | ~60-65 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorination Monitoring and Selectivity
¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. This makes ¹⁹F NMR an excellent tool for monitoring the progress of fluorination reactions, as the chemical shift of the fluorine in the product will be distinct from that in any fluorinating agent or intermediate. Furthermore, in cases where multiple fluorinated products are possible, ¹⁹F NMR can be used to determine the regioselectivity of the reaction by observing the distinct signals for each isomer. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. For fluoroaromatic compounds, the chemical shifts can vary over a wide range.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups will appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the primary alcohol is expected around 1050 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O | Stretching | ~1050 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 154.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 154.
The fragmentation pattern is often predictable for classes of compounds. Benzyl (B1604629) alcohols typically undergo fragmentation through the loss of a hydrogen atom to form a stable benzylic cation, or through the loss of a water molecule. The presence of the fluorine and methyl groups will influence the fragmentation pathways and the relative abundance of the resulting ions.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
|---|---|
| 154 | [M]⁺ |
| 139 | [M - CH₃]⁺ |
| 136 | [M - H₂O]⁺ |
| 123 | [M - OCH₃]⁺ |
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of non-volatile aromatic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable for the analysis of this compound. A UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm) would be used for detection. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification, while the peak area provides quantitative information about its concentration.
Gas Chromatography (GC) can also be employed, particularly for assessing the presence of volatile impurities. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. The sample is vaporized and carried by an inert gas through the column, with separation based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds.
By using these chromatographic methods, the purity of a sample of this compound can be determined with high accuracy, and the consumption of reactants and formation of products during its synthesis can be effectively monitored.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Given its structural similarity to benzyl alcohol, reversed-phase HPLC (RP-HPLC) is the most common approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase.
Separation is achieved based on the differential partitioning of the analyte between the two phases. helixchrom.com For aromatic alcohols, C8 and C18 columns are frequently utilized as the stationary phase. jpionline.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comoup.com Adjusting the ratio of the organic solvent allows for the optimization of retention times and resolution. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs light in the ultraviolet region, typically at wavelengths around 254 nm. jpionline.org
While specific HPLC methods for this compound are not extensively detailed in the literature, typical conditions can be extrapolated from methods developed for benzyl alcohol and related pharmaceutical compounds. jpionline.org
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-Phase C8 or C18 | jpionline.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | sielc.comoup.com |
| Detection | UV at 254 nm | jpionline.org |
| Flow Rate | 1.0 - 1.5 mL/min | jpionline.orgoup.com |
| Retention Time (Benzyl Alcohol) | ~4.8 min | jpionline.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing information on both retention time and molecular mass.
In electron ionization (EI) mode, fluorinated benzyl alcohols undergo characteristic fragmentation. For the parent compound, benzyl alcohol, the molecular ion peak (M+) at m/z 108 is observed, along with a prominent fragment at m/z 79, which corresponds to the loss of a CHO group. For fluorotelomer alcohols, EI can cause high fragmentation, sometimes making the molecular ion difficult to detect. ub.edu Alternative ionization methods like atmospheric pressure chemical ionization (APCI) can be employed, which often yield a strong protonated molecule peak [M+H]+, making it a useful precursor ion for tandem MS/MS experiments. ub.edu
For this compound (MW = 154.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 154. Key fragmentation pathways would likely involve the loss of hydrogen (M-1), the hydroxyl group (M-17), or cleavage of the C-C bond beta to the aromatic ring. The presence of the fluorine atom may also lead to the loss of HF (M-20). ub.edu
| Parameter | Typical Condition / Expected Value | Reference |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV or APCI | ub.edu |
| Expected Molecular Ion (M+) | m/z 154 | |
| Expected Key Fragments | M-1 (Loss of H) | |
| M-17 (Loss of OH) | ||
| M-20 (Loss of HF) | ub.edu | |
| Fragments corresponding to substituted tropylium (B1234903) ions |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity assessments. chemistryhall.comkhanacademy.org
The most common stationary phase for the analysis of aromatic alcohols is silica (B1680970) gel coated on a support like glass or aluminum. chemistryhall.com The separation principle relies on the differential adsorption of the compound onto the stationary phase as a polar mobile phase moves up the plate via capillary action. khanacademy.org The polarity of the solvent system is critical for achieving good separation. chemistryhall.com For moderately polar compounds like benzyl alcohols, a mixture of a non-polar solvent (e.g., hexane (B92381) or pentane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. chemistryhall.comresearchgate.net The ratio of these solvents is adjusted to optimize the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, increasing the polarity of the mobile phase increases the Rf value. chemistryhall.com Visualization of the separated spots is often achieved under UV light, where the aromatic ring absorbs and appears as a dark spot on a fluorescent background. libretexts.org
| Stationary Phase | Mobile Phase (Solvent System) Examples | Effect on Rf | Reference |
|---|---|---|---|
| Silica Gel | Pentane / Diethyl Ether (7:3) | Used for separating benzaldehyde (B42025) from benzyl alcohol; alcohol is more polar and has a lower Rf. | chemistryhall.comresearchgate.net |
| Hexane / Ethyl Acetate | Increasing ethyl acetate concentration increases polarity and Rf values. | khanacademy.org | |
| Dichloromethane / Methanol | A common system for more polar compounds; increasing methanol concentration increases Rf values. | khanacademy.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation.
Computational and experimental studies on benzyl alcohol derivatives show that the presence of ortho-substituents, such as a fluorine atom, has a strong influence on the conformational landscape of the molecule. nih.gov The orientation of the -CH₂OH group relative to the aromatic ring is a key conformational feature. For many benzylic compounds, a perpendicular conformation, where the Cα-X bond is orthogonal to the plane of the benzene ring, is favored to minimize steric repulsion. nih.gov
| Structural Parameter | Observation in a 2-Fluorobenzyl Derivative | Reference |
|---|---|---|
| Conformation of -OH vs. ortho-F | Trans structure | researchgate.net |
| Key Torsion Angle (O–C–C–C) | ~166.92° | researchgate.net |
| General Conformation of Benzylic Group | Often perpendicular to the aromatic ring to minimize steric hindrance. | nih.gov |
Applications of 2 Fluoro 4,6 Dimethylphenyl Methanol in Fundamental Chemical Research
Utility as a Building Block in Complex Organic Synthesis
There is no specific information available in the reviewed literature detailing the use of (2-Fluoro-4,6-dimethylphenyl)methanol as a key building block in the synthesis of complex organic molecules. While it is categorized as an organic building block, specific examples of its incorporation into larger, more complex structures in academic or industrial research could not be identified. bldpharm.com
Employment in the Design and Development of Novel Synthetic Methodologies
No publications were found that describe the employment of this compound in the design and development of novel synthetic methodologies. Its potential role as a substrate or reagent in new chemical reactions has not been a subject of published research.
Research into Enzyme-Catalyzed Alcohol Reactions
A search of scientific databases did not yield any studies on the use of this compound as a substrate or model compound in research on enzyme-catalyzed alcohol reactions.
Role in the Chemical Synthesis of Enzyme Inhibitors
While a patent for piperazine (B1678402) derivatives with potential activity as MC4 receptor agonists lists this compound as a reactant, there is no detailed information provided on its specific role in the synthesis of a broader class of enzyme inhibitors. google.com No other dedicated studies on its use for this purpose were found.
Contribution to Academic Research in Specialty Chemical Production
There is no available information to suggest that this compound has made a significant contribution to academic research in the production of specialty chemicals. Its primary availability appears to be for general laboratory use. aaronchem.comamericanelements.com
Q & A
Basic: What are the recommended synthetic routes for (2-Fluoro-4,6-dimethylphenyl)methanol?
Methodological Answer:
A common approach involves ring-opening reactions of benzopyranone derivatives with methanol, analogous to protocols used for structurally similar compounds. For example, methyl-(2-hydroxy-4,6-dimethylphenyl)carboxylate was synthesized via methanol-mediated ring-opening of a benzopyranone precursor . Key steps include:
- Reagent selection : Methanol acts as both solvent and nucleophile.
- Temperature control : Reactions at room temperature may yield kinetic products (e.g., cyclohexadienone intermediates), while elevated temperatures (e.g., 80°C) favor thermodynamically stable fluorinated phenols .
- Purification : Column chromatography or recrystallization (using methanol/chloroform mixtures) is recommended for isolating pure products .
Basic: How can the structural identity of this compound be confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For example, a related compound, methyl-(2-hydroxy-4,6-dimethylphenyl)carboxylate, crystallized in the monoclinic space group P21/c with cell parameters:
| Parameter | Value |
|---|---|
| a | 13.143(2) Å |
| b | 14.818(3) Å |
| c | 8.717(3) Å |
| β | 93.71(2)° |
| V | 1694 ų |
| R-factor | 0.064 |
Complementary techniques include:
- NMR : and NMR to verify substituent positions and purity.
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., CHFO expected for the target compound) .
Advanced: How do reaction conditions influence fluorination and dealkylation pathways in analogous compounds?
Methodological Answer:
Reaction dynamics are highly sensitive to temperature and reagent choice :
- Kinetic vs. thermodynamic control : At room temperature, fluorination of hindered phenols (e.g., 4,6-di-tert-butylphenol) produces cyclohexadienone intermediates (kinetic products). At 80°C, fluoro-dealkylation dominates, yielding thermodynamically stable 2-fluoro-4,6-di-tert-butylphenol .
- Reagent specificity : NFTh (N-fluorobenzene sulfonimide) may accelerate fluorination but requires acid catalysts (e.g., trifluoroacetic acid) for dealkylation .
Recommendation : Optimize conditions using time-resolved NMR or GC-MS to monitor intermediate formation.
Advanced: What computational tools can predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations are critical for:
- Electron distribution analysis : Fluorine’s electron-withdrawing effect alters charge density at the aromatic ring, impacting reactivity.
- HOMO-LUMO gaps : Calculate frontier orbitals to predict redox behavior and nucleophilic/electrophilic sites.
- Solvent effects : Use implicit solvent models (e.g., COSMO) to simulate methanol’s role in stabilization .
Validation : Compare computed NMR chemical shifts with experimental data to refine models .
Advanced: How can researchers resolve contradictions in synthetic yields or byproduct profiles?
Methodological Answer:
Contradictions often arise from reagent purity or in situ side reactions . Strategies include:
- Byproduct identification : Use LC-MS or preparative TLC to isolate and characterize minor components (e.g., dealkylated derivatives or oxidation products) .
- Reproducibility checks : Standardize solvent drying (e.g., molecular sieves for methanol) and reaction atmosphere (N/Ar) to minimize variability .
- Cross-validation : Compare results across multiple analytical platforms (e.g., XRD for structure, HPLC for purity) .
Advanced: What are the environmental implications of methanol-based synthesis for fluorinated phenols?
Methodological Answer:
Sustainability considerations :
- Waste management : Methanol recovery via distillation reduces environmental footprint .
- Ecotoxicology screening : Use in silico tools (e.g., EPA’s ECOSAR) to predict biodegradability and toxicity of intermediates .
- Green chemistry metrics : Calculate atom economy and E-factor to benchmark synthetic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
